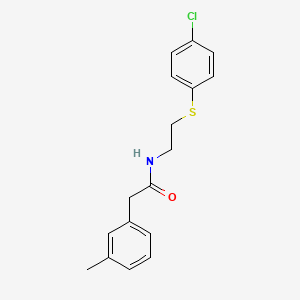

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide

Description

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide is a sulfanyl-acetamide derivative characterized by a 3-methylphenyl acetamide group linked via an ethyl sulfanyl bridge to a 4-chlorophenyl moiety. Its molecular formula is C₁₇H₁₈ClNOS (molar mass: 327.85 g/mol). The compound’s structure combines aromatic chlorination and methyl substitution, balancing lipophilicity and steric effects, which may influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)sulfanylethyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNOS/c1-13-3-2-4-14(11-13)12-17(20)19-9-10-21-16-7-5-15(18)6-8-16/h2-8,11H,9-10,12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNANLBYTBDHSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCSC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide, a compound characterized by its unique structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure includes:

- Chlorophenyl group : Contributes to lipophilicity and potential receptor interactions.

- Sulfanyl linkage : May enhance biological activity through specific enzyme interactions.

- Acetamide functional group : Often associated with increased solubility and bioavailability.

This compound is believed to interact with various biological targets, modulating enzyme activity and influencing critical biological pathways. The compound's mechanism may involve:

- Enzyme Inhibition : Potential inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical in bacterial replication and folate metabolism, respectively .

- Antimicrobial Activity : Demonstrated effectiveness against a range of pathogenic bacteria, exhibiting minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL in some derivatives .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : Effective against Gram-positive and Gram-negative bacteria.

- Biofilm Formation Inhibition : The compound has shown superior antibiofilm activity compared to standard antibiotics like Ciprofloxacin .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways, although detailed mechanisms remain under investigation .

Study 1: Antimicrobial Evaluation

In a comprehensive study evaluating various derivatives of related compounds, this compound was found to possess potent antimicrobial activity. The results indicated:

| Compound | MIC (μg/mL) | Biofilm Reduction (%) | Hemolytic Activity (%) |

|---|---|---|---|

| 7b | 0.22 | 80 | 5.1 |

| Control | - | 30 | 15.0 |

This study highlighted the compound's potential as a therapeutic agent against resistant bacterial strains .

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of the compound. It demonstrated IC50 values for DNA gyrase inhibition ranging from 12.27 to 31.64 μM, indicating a strong potential for further development as an antibacterial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide | Contains a chlorophenyl group and sulfonamide | Sulfonamide instead of sulfanyl group |

| 4-Methylphenylsulfonamide | Contains a sulfonamide group | Lacks chlorophenyl and acetamide functionalities |

| 4-Chlorophenylacetic Acid | Contains a chlorophenyl group | Lacks both sulfanyl and acetamide groups |

The unique sulfanyl linkage in this compound distinguishes it from other compounds, potentially enhancing its biological activity and therapeutic applications.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogous compounds:

Key Observations :

- Chlorophenyl vs. Methylphenyl: The target compound’s 3-methylphenyl group (electron-donating) contrasts with chlorophenyl (electron-withdrawing) in analogues like C₁₆H₁₅Cl₂NOS. This difference may alter metabolic stability and receptor binding .

- Heterocyclic Additions : Compounds with triazole () or pyrimidine () rings exhibit enhanced hydrogen-bonding capacity, improving solubility and target affinity. The target compound lacks such heterocycles, suggesting simpler synthesis but reduced polarity.

- Biological Activity : Triazole-containing analogues (e.g., Compound 38) show antibacterial activity (MIC = 16 µg/mL), implying the target’s sulfanyl-acetamide backbone may share similar pharmacophores .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: The 3-methylphenyl group in the target compound may reduce LogP compared to dichlorophenyl analogues (e.g., C₁₆H₁₅Cl₂NOS), improving aqueous solubility .

- Bioavailability : The absence of bulky heterocycles (e.g., triazoles in ) may favor membrane permeability in the target compound.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Sulfonation and coupling : Reacting 4-chlorothiophenol with ethylene dihalide to form the sulfanyl-ethyl intermediate.

Acetamide formation : Coupling the intermediate with 3-methylphenylacetic acid derivatives using carbodiimide-based coupling agents (e.g., DCC or EDC) under inert conditions.

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to isolate the pure product.

Critical parameters include temperature control (<60°C to prevent decomposition), anhydrous solvents, and stoichiometric ratios (1:1.2 for amine:acyl chloride) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.4 ppm for chlorophenyl and methylphenyl groups), sulfanyl-ethyl chain protons (δ 2.8–3.2 ppm for –SCH2–), and acetamide NH (δ 8.1–8.3 ppm).

- ¹³C NMR : Confirm carbonyl (C=O, δ 168–170 ppm) and sulfur-containing carbons (C–S, δ 35–40 ppm).

- IR Spectroscopy : Detect C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- HPLC : Monitor purity (>95%) using a C18 column (mobile phase: acetonitrile/water, 70:30) .

Q. What in vitro assays are recommended for preliminary screening of the compound's biological activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assay (MIC determination against S. aureus and E. coli) .

- Anticancer Potential : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculation .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Advanced Research Questions

Q. How can conflicting data regarding the compound's biological activity be addressed through experimental design?

- Methodological Answer :

- Orthogonal Assays : Validate antimicrobial results using both agar diffusion and time-kill kinetics to distinguish static vs. cidal effects.

- Dose-Response Curves : Perform multiple replicates (n ≥ 3) across a broad concentration range (0.1–100 µM) to identify outliers.

- Mechanistic Studies : Use RNA sequencing or proteomics to correlate activity with gene/protein expression changes, resolving false positives (e.g., cytotoxicity vs. target-specific effects) .

Q. What strategies optimize the compound's solubility and stability for in vivo pharmacokinetic studies?

- Methodological Answer :

- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility.

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) for sustained release.

- Stability Testing : Conduct forced degradation studies (pH 1–13, 40–60°C) with HPLC monitoring to identify degradation pathways .

Q. What computational methods are employed to predict interactions between the compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR) or bacterial dihydrofolate reductase.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and key residues (e.g., Arg120 in COX-2).

- QSAR Modeling : Develop models using logP, polar surface area, and H-bond donors to predict activity against cancer cell lines .

Q. How does crystallographic data inform the understanding of the compound's conformation and potential reactivity?

- Methodological Answer :

- Crystal Structure Analysis : X-ray diffraction reveals bond lengths (C–S: 1.81 Å, C=O: 1.22 Å) and torsion angles (e.g., –S–CH2–CH2–N–: 178.5°), confirming planar acetamide geometry.

- Intermolecular Interactions : Identify hydrogen bonds (N–H⋯O=C, 2.89 Å) and π-π stacking (3.8 Å between aromatic rings), guiding derivatization for enhanced binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.